(2,5-diméthylfuran-3-yl)(3-(4-phényl-1H-1,2,3-triazol-1-yl)azétidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

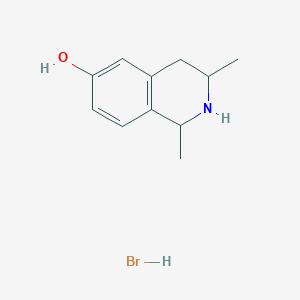

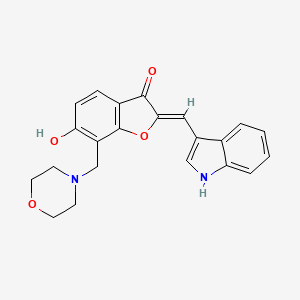

(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.

BenchChem offers high-quality (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

In Chemistry: It could serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers or materials with advanced properties.

In Biology: Its structural motifs are reminiscent of those found in some bioactive molecules, suggesting it could be of interest in drug discovery, potentially as an antitumor or antimicrobial agent.

In Medicine: Exploratory research might focus on its pharmacokinetics and pharmacodynamics, evaluating its efficacy and safety as a therapeutic agent.

In Industry: Beyond pharmaceuticals, it could find applications in agrochemicals, where its unique structure might confer beneficial properties such as increased efficacy or reduced environmental impact.

Mechanism of Action: The mechanism by which (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. These might include enzymes, receptors, or nucleic acids. For instance, if it acts as an enzyme inhibitor, it could bind to the active site and prevent substrate access. Alternatively, as a receptor agonist or antagonist, it could either activate or block signaling pathways.

Comparison with Similar Compounds: Compared to other molecules with similar structures, such as 2,5-dimethylfuran or azetidine derivatives, this compound stands out due to its combined triazole, furan, and azetidine components. These functionalities can endow it with enhanced stability, reactivity, or biological activity. Similar compounds include:

2,5-dimethylfuran

4-phenyl-1H-1,2,3-triazole

Azetidine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One plausible synthetic route could start with the formation of the furan ring, followed by functionalization to introduce the dimethyl groups. Concurrently, the azetidine and triazole components can be synthesized and appropriately protected. The final step involves coupling these three key fragments under carefully controlled conditions.

Industrial Production Methods: Industrial synthesis would likely scale up using continuous flow chemistry methods, which offer better control over reaction conditions and higher yields. Employing green chemistry principles, such as using less toxic solvents or catalysis, would be considered to enhance environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions: The compound could undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation, typical reagents might include potassium permanganate or chromium trioxide. Reduction reactions could utilize hydrogen gas over a metal catalyst or sodium borohydride. Substitution reactions might involve halogenation agents or nucleophiles like sodium hydroxide.

Major Products: Depending on the reaction and conditions, the product spectrum could range from alcohols (via reduction) to carboxylic acids (via oxidation) and substituted variants (via halogenation or nucleophilic substitution).

Propriétés

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-16(13(2)24-12)18(23)21-9-15(10-21)22-11-17(19-20-22)14-6-4-3-5-7-14/h3-8,11,15H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYQWXXDVVCDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)

![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)